molecular formula C37H42N2O6 B15137926 Daurisoline-d11

Daurisoline-d11

Cat. No.: B15137926
M. Wt: 621.8 g/mol
InChI Key: BURJAQFYNVMZDV-SKPPNVEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daurisoline-d11 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. Daurisoline is isolated from plants such as Menispermum dauricum and Rhizoma Menispermi. This compound is known for its ability to block hERG channels and its antiarrhythmic properties. Additionally, Daurisoline is a potent autophagy blocker, making it valuable in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daurisoline-d11 involves the incorporation of deuterium atoms into the Daurisoline molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents or solvents. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow standard procedures for deuterium labeling of organic compounds .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes, utilizing deuterated reagents and optimized reaction conditions to ensure high yield and purity. The production process would also include purification steps such as chromatography to isolate the desired deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Daurisoline-d11, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Daurisoline can yield quinone derivatives, while reduction can produce reduced isoquinoline alkaloids .

Scientific Research Applications

Daurisoline-d11 has several scientific research applications, including:

Mechanism of Action

Daurisoline-d11 exerts its effects primarily through the inhibition of hERG channels, which are critical for cardiac repolarization. By blocking these channels, Daurisoline can prevent abnormal heart rhythms. Additionally, Daurisoline inhibits autophagy by interfering with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. This dual mechanism makes it a valuable compound in both cardiology and oncology research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Daurisoline-d11 is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly useful in pharmacokinetic and pharmacodynamic research, providing insights that are not easily obtainable with non-deuterated compounds .

Properties

Molecular Formula

C37H42N2O6

Molecular Weight

621.8 g/mol

IUPAC Name

(1R)-5,8-dideuterio-6-methoxy-2-methyl-1-[[2,3,6-trideuterio-4-hydroxy-5-[2,3,5,6-tetradeuterio-4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i6D,7D,8D,9D,10D,11D,18D,19D,20D,21D,22D

InChI Key

BURJAQFYNVMZDV-SKPPNVEZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H]2C3=C(C(=C(C(=C3CCN2C)[2H])OC)O)[2H])[2H])OC4=C(C(=C(C(=C4[2H])[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)OC)[2H])[2H])[2H])O)[2H]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC

Origin of Product

United States

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